molecular formula C20H33N7O2S4 B143783 N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine CAS No. 1193434-63-7

N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine

Cat. No.: B143783
CAS No.: 1193434-63-7
M. Wt: 531.8 g/mol
InChI Key: FLMTYSSUPPMJNR-UHFFFAOYSA-N
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Mechanism of Action

N’-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine

, also known as Nizatidine EP Impurity G or CL54Q3E3T9 , is a compound related to Nizatidine, a well-known H2 receptor antagonist . Here is an overview of its mechanism of action:

Preparation Methods

The synthesis of N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine involves multiple steps, including the formation of thiazole rings and the introduction of nitro groups. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in the synthesis include dimethylamine, thiazole derivatives, and nitroethene .

Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine has several scientific research applications:

Comparison with Similar Compounds

N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine can be compared with other impurities and related compounds found in nizatidine formulations:

This compound is unique due to its specific structure, which includes multiple thiazole rings and a nitro group. This structural complexity may result in different chemical and biological properties compared to other impurities .

Properties

IUPAC Name

1-N,1-N'-bis[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N7O2S4/c1-25(2)10-19-23-16(14-32-19)12-30-7-5-21-18(9-27(28)29)22-6-8-31-13-17-15-33-20(24-17)11-26(3)4/h9,14-15,21-22H,5-8,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMTYSSUPPMJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=CS1)CSCCNC(=C[N+](=O)[O-])NCCSCC2=CSC(=N2)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N7O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193434-63-7
Record name N'-(2-(((2-((Dimethylamino)methyl)-4-thiazolyl)methyl)thio)ethyl) nizatidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193434637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(2-(((2-((DIMETHYLAMINO)METHYL)-4-THIAZOLYL)METHYL)THIO)ETHYL) NIZATIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL54Q3E3T9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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